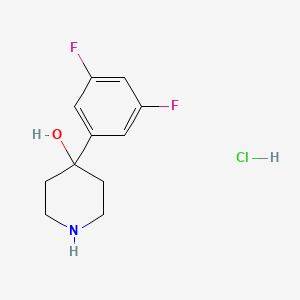

4-(3,5-Difluorophenyl)piperidin-4-ol HCl

Description

4-(3,5-Difluorophenyl)piperidin-4-ol HCl is a fluorinated piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 3,5-difluorophenyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications. Its synthesis typically involves halogenation, cyclization, and salt formation, as seen in analogous piperidinone derivatives . The compound’s fluorine substituents contribute to its lipophilicity and metabolic resistance, which are critical in drug design .

Properties

IUPAC Name |

4-(3,5-difluorophenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-9-5-8(6-10(13)7-9)11(15)1-3-14-4-2-11;/h5-7,14-15H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTORAKDCQHTTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC(=C2)F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

4-Piperidone serves as the precursor, undergoing nucleophilic attack by a 3,5-difluorophenyl Grignard reagent (3,5-difluorophenylmagnesium bromide) to form the tertiary alcohol. The reaction proceeds under anhydrous tetrahydrofuran (THF) at 0°C to room temperature, followed by gradual warming to reflux (66°C).

Key Steps :

-

Grignard Reagent Preparation : 3,5-Difluorobromobenzene reacts with magnesium turnings in THF under inert atmosphere.

-

Quenching : Saturated ammonium chloride solution halts the reaction, precipitating the crude product.

-

Purification : Recrystallization from ethanol/water yields the free base, which is treated with HCl gas in diethyl ether to form the hydrochloride salt.

Optimization Challenges

-

Electron-Withdrawing Effects : The 3,5-difluorophenyl group’s electron-deficient nature reduces Grignard reactivity, necessitating extended reaction times (12–24 hours).

-

Byproduct Formation : Over-addition or ketone enolization may occur, requiring careful temperature control.

Table 1: Grignard Reaction Optimization

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0°C → Reflux | 68–72 |

| Solvent | Dry THF | — |

| Reaction Time | 18 hours | — |

| Equivalents (Ar-MgBr) | 1.2 | — |

Reduction of 4-(3,5-Difluorophenyl)piperidin-4-one

Ketone Synthesis and Reduction

Piperidin-4-one intermediates are synthesized via Claisen-Schmidt condensation or Michael addition. For example, 4-(3,5-difluorophenyl)piperidin-4-one is prepared by reacting 3,5-difluorophenylacetonitrile with acrylonitrile under basic conditions, followed by cyclization.

Reduction of the ketone to the alcohol employs sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4):

Procedure :

-

The ketone (1.0 equiv) is dissolved in methanol and cooled to 0°C.

-

NaBH4 (1.5 equiv) is added portionwise, stirred for 4 hours, and quenched with acetone.

-

The product is extracted with dichloromethane and converted to the hydrochloride salt.

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH4 | Methanol | 0°C | 65 |

| LiAlH4 | THF | Reflux | 78 |

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling introduces the 3,5-difluorophenyl group to a pre-functionalized piperidine. For instance, 4-bromopiperidin-4-ol reacts with 3,5-difluorophenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water.

Challenges :

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehydroxylated or modified piperidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Research indicates that 4-(3,5-Difluorophenyl)piperidin-4-ol HCl may influence various neurotransmitter systems, potentially impacting mood and anxiety disorders. Its structural similarity to other biologically active compounds suggests that it could modulate receptor activities involved in these physiological processes .

Applications in Pharmacology

-

Neurotransmitter Modulation :

- The compound has been studied for its ability to interact with neurotransmitter receptors, particularly those involved in mood regulation.

- Case studies indicate its potential as an anxiolytic or antidepressant agent due to its effects on serotonin and dopamine pathways.

- Antiviral Research :

- Cancer Research :

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of related compounds that share similarities with 4-(3,5-Difluorophenyl)piperidin-4-ol HCl:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2,6-Difluorophenyl)piperidin-4-ol | Substituted at different positions on the phenyl ring | Different receptor affinities due to substitution pattern |

| 4-(3-Fluorophenyl)piperidin-4-ol | Contains only one fluorine substituent | Potentially lower potency than the difluoro variant |

| 4-(Phenyl)piperidin-4-ol | No fluorine substituents | Lacks enhanced lipophilicity and potency |

The presence of multiple fluorine atoms in 4-(3,5-Difluorophenyl)piperidin-4-ol HCl contributes to its distinct pharmacological profile compared to its analogs .

Case Studies

- Mood Disorders :

- Antiviral Activity :

- Cytotoxic Effects :

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Piperidine/Piperazine Derivatives

Several structurally related compounds share the 3,5-difluorophenyl motif but differ in ring substitution patterns:

Key Observations :

Substituent Effects on Pharmacological Properties

Fluorine positioning and ring substitution significantly influence bioactivity:

Key Observations :

Physicochemical Properties

Hydrochloride salts of fluorinated piperidines exhibit distinct solubility and stability profiles:

Key Observations :

- The hydrochloride salt of 4-(3,5-Difluorophenyl)piperidin-4-ol demonstrates superior thermal stability compared to non-fluorinated piperidinols .

- Glycinamide derivatives with ortho-fluorine substituents exhibit higher solubility but lower logP values .

Biological Activity

4-(3,5-Difluorophenyl)piperidin-4-ol hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological applications. Its unique structure, featuring a piperidine ring substituted with a 3,5-difluorophenyl group, enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₁H₁₄ClF₂N₃O

- Molecular Weight : Approximately 249.69 g/mol

- Solubility : The hydrochloride form increases solubility in aqueous solutions, facilitating its biological applications.

The compound is believed to modulate neurotransmitter systems, particularly those involved in mood and anxiety disorders. The presence of fluorine atoms enhances its binding affinity to specific receptors, which may lead to various physiological effects.

Structure-Activity Relationships (SAR)

Research indicates that the biological activity of 4-(3,5-Difluorophenyl)piperidin-4-ol HCl is significantly influenced by its structural characteristics. The following table summarizes the SAR findings related to this compound and its analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2,6-Difluorophenyl)piperidin-4-ol | Substituted at different positions on the phenyl ring | Varies in receptor affinities compared to the difluoro variant |

| 4-(3-Fluorophenyl)piperidin-4-ol | Contains only one fluorine substituent | Potentially lower potency than the difluoro variant |

| 4-(Phenyl)piperidin-4-ol | No fluorine substituents | Lacks enhanced lipophilicity and potency |

The presence of multiple fluorine atoms in 4-(3,5-Difluorophenyl)piperidin-4-ol HCl contributes to its unique pharmacological profile compared to its analogs.

Neurotransmitter Modulation

Studies have indicated that compounds similar to 4-(3,5-Difluorophenyl)piperidin-4-ol HCl can influence neurotransmitter systems. For instance, research into trace amine-associated receptor 1 (TAAR1) modulation has revealed that certain piperidine derivatives exhibit agonistic activity that could be beneficial in treating dopamine-related disorders .

Case Studies

- In Vivo Efficacy : A study involving compounds based on a piperidine core demonstrated significant efficacy in reducing hyperlocomotion in dopamine transporter knockout rats. This suggests potential therapeutic applications for disorders characterized by dopaminergic dysregulation .

- Comparative Analysis : In comparative studies with other piperidine derivatives, 4-(3,5-Difluorophenyl)piperidin-4-ol HCl exhibited superior binding affinity and selectivity towards specific receptors involved in neurotransmission, highlighting its potential as a lead compound for further drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3,5-Difluorophenyl)piperidin-4-ol HCl?

Answer:

A common approach involves reacting piperidin-4-one derivatives with fluorinated aromatic aldehydes. For example, substituted piperidin-4-ones can be synthesized by condensing 4-piperidone hydrate hydrochloride with 3,5-difluorophenyl-containing reagents in acetic acid under HCl gas flushing, followed by purification via filtration and recrystallization . Modifications may include adjusting stoichiometry, solvent systems (e.g., ethanol or dichloromethane), and reaction times to optimize yield. Post-synthesis, the HCl salt is typically formed by treating the free base with hydrochloric acid.

Basic: How is the structural integrity of 4-(3,5-Difluorophenyl)piperidin-4-ol HCl validated?

Answer:

Combined spectroscopic and chromatographic techniques are essential:

- Nuclear Magnetic Resonance (NMR): H-NMR and C-NMR confirm the piperidine ring substitution pattern and fluorine-induced deshielding effects on aromatic protons .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm) and C-F bonds (1000–1100 cm) .

- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) and detects residual solvents or byproducts.

Basic: What safety precautions are critical when handling this compound?

Answer:

While direct safety data for this compound is limited, analogous piperidine derivatives (e.g., piperidin-4-one) require:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation: Use fume hoods to mitigate respiratory irritation risks (STOT SE 3) .

- Emergency Protocols: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: How is this compound utilized in kinase inhibition studies, and what experimental designs are optimal?

Answer:

The 3,5-difluorophenyl-piperidine scaffold is prevalent in kinase inhibitors (e.g., p38 MAP kinase), as seen in patented derivatives . Key methodologies include:

- Enzyme Assays: Use recombinant p38 MAP kinase in vitro to measure IC values via fluorescence polarization or radiometric assays.

- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., methyl vs. cyclopropyl groups on the piperidine ring) to optimize binding affinity .

- Crystallography: Co-crystallize the compound with the kinase to identify binding motifs, leveraging fluorine’s electronegativity for hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated piperidine derivatives?

Answer:

Discrepancies often arise from variations in:

- Substituent Positioning: 3,5-Difluorophenyl groups enhance metabolic stability compared to 2,4-difluoro analogues, altering pharmacokinetics .

- Salt Forms: HCl salts may improve solubility but reduce membrane permeability compared to free bases .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO) or ATP concentrations in kinase assays can skew results. Validate findings using orthogonal assays (e.g., SPR for binding kinetics) .

Advanced: What strategies improve the compound’s physicochemical properties for in vivo studies?

Answer:

- Salt Selection: HCl salts enhance aqueous solubility, critical for intravenous administration .

- Prodrug Design: Esterification of the hydroxyl group (e.g., pivalate esters) can increase bioavailability .

- Co-crystallization: Solid forms (e.g., co-crystals with succinic acid) improve thermal stability and dissolution rates .

Advanced: How is computational modeling applied to optimize this compound’s drug-likeness?

Answer:

- Molecular Dynamics (MD): Simulate interactions with target kinases to predict binding free energies and residence times.

- ADMET Prediction: Tools like SwissADME assess logP, permeability, and CYP450 inhibition risks. Fluorine atoms reduce metabolic degradation but may increase plasma protein binding .

- Docking Studies: Prioritize derivatives with optimal steric and electronic complementarity to the kinase active site .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.